molecular formula C28H28FN3O B11419037 1-(2-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11419037
M. Wt: 441.5 g/mol
InChI Key: RDTDRSUTUCSQQQ-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of fluorinated phenyl, tetramethylphenyl, benzodiazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the fluorophenyl group, and the attachment of the pyrrolidinone ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Fluorinating Agents: Nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl and benzodiazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of fluorinated phenyl, tetramethylphenyl, benzodiazole, and pyrrolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H28FN3O

Molecular Weight

441.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O/c1-17-13-18(2)20(4)22(19(17)3)16-32-26-12-8-6-10-24(26)30-28(32)21-14-27(33)31(15-21)25-11-7-5-9-23(25)29/h5-13,21H,14-16H2,1-4H3

InChI Key

RDTDRSUTUCSQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)C)C

Origin of Product

United States

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